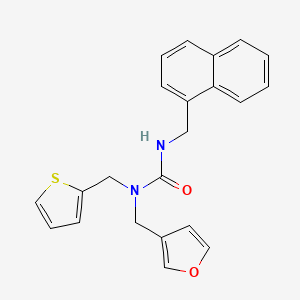

1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea

Description

1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a trisubstituted urea derivative featuring a central urea core functionalized with three distinct aromatic groups:

- Furan-3-ylmethyl: A furan ring substituted at the 3-position, contributing electron-rich π-system interactions.

- Naphthalen-1-ylmethyl: A bulky, planar naphthalene group known for enhancing hydrophobic and aromatic stacking interactions.

The combination of aromatic and heterocyclic moieties suggests applications in medicinal chemistry, materials science, or supramolecular catalysis.

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c25-22(23-13-19-7-3-6-18-5-1-2-9-21(18)19)24(14-17-10-11-26-16-17)15-20-8-4-12-27-20/h1-12,16H,13-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAHGDMCWHDMEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CC3=COC=C3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a complex organic compound characterized by its unique structural framework that incorporates furan, thiophene, and naphthalene moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The molecular formula for this compound is C22H20N2OS, and it can be synthesized through multi-step organic reactions involving intermediate compounds derived from furan and thiophene. Typical synthesis methods include:

- Preparation of intermediates : Furan and thiophene derivatives are synthesized first.

- Coupling reactions : These intermediates are then coupled under controlled conditions using organometallic catalysts.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown significant activity against various bacterial strains. For instance, its efficacy was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

A study reported that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM for MCF-7 cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 18 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical cellular processes, thereby modulating their activity. The exact targets remain to be fully elucidated but may include:

- Enzymes involved in apoptosis : Such as caspases.

- Receptors related to cell signaling : Including growth factor receptors.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A research team tested the compound against a panel of bacterial strains and reported notable efficacy, particularly against gram-positive bacteria.

- Anticancer Investigation : Another study focused on the effects of this compound on various cancer cell lines, revealing promising results that warrant further exploration in vivo.

Comparison with Similar Compounds

Aromatic vs. Heterocyclic Substitution

- The target compound’s naphthalen-1-ylmethyl group distinguishes it from simpler phenyl-substituted analogs (e.g., ’s compound29), offering stronger hydrophobic interactions and enhanced stacking in crystal lattices .

- Thiophen-2-ylmethyl is a common motif in bioactive compounds (e.g., ), where its sulfur atom may participate in hydrogen bonding or metal coordination. However, replacing it with pyridinylmethyl () introduces nitrogen basicity, altering solubility and reactivity .

Urea vs. Thiourea

- The target compound’s urea core (O-based) may favor hydrogen bonding over metal coordination.

Physicochemical Properties

- Solubility : Bulky naphthalene substituents likely reduce aqueous solubility compared to smaller analogs (e.g., ’s tetrahydronaphthalenyl derivative).

- Stability : Thiophene and furan rings are susceptible to oxidative metabolism, whereas saturated analogs () may exhibit improved metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.